molecular formula C25H25N3O4S2 B2689390 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 451468-34-1

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No. B2689390
CAS RN: 451468-34-1
M. Wt: 495.61
InChI Key: JHBWELJWABJOAW-UHFFFAOYSA-N
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Description

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C25H25N3O4S2 and its molecular weight is 495.61. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Studies on similar compounds have focused on their crystal structures to understand their conformational properties and potential interactions. For example, Subasri et al. (2016) analyzed the crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing a folded conformation that stabilizes through intramolecular hydrogen bonding (Subasri et al., 2016).

Antifolate Activity

Gangjee et al. (2007) synthesized classical and nonclassical antifolates with modifications on the thieno[2,3-d]pyrimidine scaffold, demonstrating potent dihydrofolate reductase (DHFR) inhibition and antitumor activities. These findings highlight the potential of thieno[2,3-d]pyrimidine derivatives as antitumor agents (Gangjee et al., 2007).

Anti-HIV Activity

Novikov et al. (2004) reported on derivatives of pyrimidin-4(3H)-one, showing that specific substitutions can lead to significant anti-HIV-1 activity, indicating the potential for thieno[2,3-d]pyrimidine derivatives in antiviral research (Novikov et al., 2004).

Thymidylate Synthase Inhibition

Another study by Gangjee et al. (1996) synthesized pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase (TS), showcasing their potential as antitumor and antibacterial agents. This underscores the versatile biological activity of thieno[2,3-d]pyrimidine derivatives and their potential in developing new therapeutics (Gangjee et al., 1996).

Anti-allergy Activity

Leistner et al. (1988) explored the anti-allergy activity of certain 2-aminothieno[2,3-d]thiazin-4-ones, identifying compounds with weak activity, which suggests the potential of thieno[2,3-d]pyrimidine derivatives in allergy treatment research (Leistner et al., 1988).

properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-31-20-9-8-17(14-21(20)32-2)10-12-26-22(29)16-34-25-27-19-11-13-33-23(19)24(30)28(25)15-18-6-4-3-5-7-18/h3-9,11,13-14H,10,12,15-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBWELJWABJOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

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